(R)-tert-butyl (2-amino-1-phenylethyl)carbamate
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Overview
Description
®-2-(Boc-amino)-2-phenylethylamine is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is significant in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The Boc group serves as a protective group for the amine, preventing unwanted reactions during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-2-phenylethylamine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amine .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(Boc-amino)-2-phenylethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-2-(Boc-amino)-2-phenylethylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of ®-2-(Boc-amino)-2-phenylethylamine involves its role as a protected amine. The Boc group stabilizes the amine, allowing it to participate in various reactions without undergoing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Boc-amino)-2-phenylethylamine: The enantiomer of the compound, differing in its chiral configuration.
N-Boc-protected amino acids: Compounds with similar Boc-protected amine groups but different side chains.
Fmoc-protected amines: Amines protected with a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.
Uniqueness
®-2-(Boc-amino)-2-phenylethylamine is unique due to its specific chiral configuration and the presence of the Boc protective group. This combination allows for selective reactions and applications in asymmetric synthesis, making it valuable in the preparation of enantiomerically pure compounds.
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALRZPKODHZOR-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137102-65-9 |
Source
|
Record name | tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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